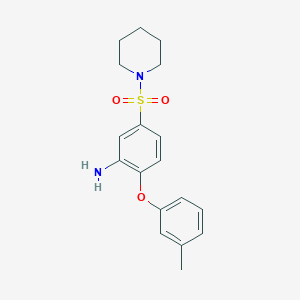

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-6-5-7-15(12-14)23-18-9-8-16(13-17(18)19)24(21,22)20-10-3-2-4-11-20/h5-9,12-13H,2-4,10-11,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSOKOKKJDPTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Formation of 3-Methylphenoxy Intermediate: The 3-methylphenol is then reacted with an appropriate halogenated aniline derivative to form the 3-methylphenoxy intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles such as halides or alkoxides replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkoxylated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline exhibit promising anticancer properties. The compound's structure suggests it may interact with various biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives with sulfonamide groups can inhibit specific enzymes critical for tumor growth, thereby offering a pathway for developing new anticancer therapies .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is believed to act on dopamine receptors, potentially mitigating neurodegeneration caused by oxidative stress and excitotoxicity. Animal studies have demonstrated that compounds targeting the D3 dopamine receptor can provide significant neuroprotection .

3. Antimalarial Potential

Recent research has identified structural analogs of this compound as potential antimalarial agents. These compounds target specific proteins involved in the lifecycle of the malaria parasite, demonstrating efficacy against resistant strains of Plasmodium falciparum. The structure-activity relationship studies indicate that modifications to the piperidine and aniline moieties can enhance antimalarial activity .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those related to this compound, against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using MPTP-induced neurodegeneration models, researchers administered derivatives of the compound to assess their protective effects on dopaminergic neurons. The findings revealed that treated animals exhibited reduced neuronal loss and improved motor function compared to controls, highlighting the compound's potential for treating Parkinson's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural similarities and provide a basis for comparison:

Substituent Variations and Molecular Properties

*Estimated based on structural analogy.

Key Observations:

- Molecular Weight : The target compound’s higher molecular weight (~353 g/mol) compared to simpler analogs like 5-(ethylsulfonyl)-2-methoxyaniline (215 g/mol) suggests increased steric bulk, which may impact membrane permeability.

- Solubility: The methoxy and piperazinyl-sulfonyl groups in 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline enhance aqueous solubility (soluble in DMSO and methanol) , whereas the phenoxy group in the target compound may reduce water solubility due to hydrophobicity.

- Bioactivity: NAPMA’s 3-methylphenoxy-acetamide structure demonstrates osteoclast inhibition via downregulation of c-Fos and NFATc1 , suggesting that the phenoxy group in the target compound could similarly modulate biological activity.

Biological Activity

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

The synthesis of this compound typically involves several key steps:

- Preparation of 3-Methylphenol : Methylation of phenol using methyl iodide in the presence of potassium carbonate.

- Formation of 3-Methylphenoxy Intermediate : Reaction with a halogenated aniline derivative.

- Sulfonylation : Treatment with piperidine-1-sulfonyl chloride in the presence of triethylamine to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. Additionally, it may influence cellular signaling pathways by modulating protein interactions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, analogs of sulfonamide compounds have demonstrated significant cytotoxicity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 | X µM | Induces apoptosis |

| Analog A | MCF-7 | Y µM | Inhibits proliferation |

Note: Specific IC50 values for this compound were not found in the literature.

Anticonvulsant Activity

While not directly studied for anticonvulsant properties, related compounds have shown effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analyses suggest that modifications similar to those found in this compound could enhance anticonvulsant effects .

Case Studies

In a notable study, sulfonamide derivatives were evaluated for their anticancer activity using flow cytometry techniques. The results indicated that certain derivatives could significantly induce apoptosis in cancer cells, highlighting the potential therapeutic applications of compounds like this compound .

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit COX enzymes effectively. This suggests that similar mechanisms may be at play for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.